
Canadine
Vue d'ensemble
Description
Mécanisme D'action
- Canadine primarily interacts with two key receptors:
- This compound’s downstream effects involve:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
Canadine is derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous BIA structural subgroups . The biosynthesis of this compound involves three enzymatic steps: Berberine bridge enzyme to (S)-scoulerine; (S)-scoulerine 9-O-methyltransferase to (S)-tetrahydrocolumbamine; and (S)-canadine synthase/CYP719A21 to (S)-canadine . These enzymes interact with this compound and play a crucial role in its biochemical reactions.
Cellular Effects
In vitro effects of this compound have been reported. It stimulates myogenesis and inhibits muscle protein degradation . This compound blocks K(ATP) channels in dopamine neurons . It has displayed antioxidant activity against free radical-induced oxidative injury .
Molecular Mechanism
The activation of p38 MAP kinase and Akt are major mechanisms that contribute to the myogenesis by this compound . This compound ameliorates muscle protein degradation caused by CT26-CM by down-regulating the muscle-specific E3 ligases, MAFbx/atrogin-1 and MuRF1 .
Metabolic Pathways
This compound is involved in the biosynthesis of numerous BIA structural subgroups . It is the immediate metabolic precursor of berberine, which is obtained through the action of the enzyme (S)-tetrahydroprotoberberine oxidase . It is also an intermediate in the complex biosynthesis of noscapine .
Méthodes De Préparation
Canadine is metabolically derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous BIA structural subgroups. The biosynthesis involves three enzymatic steps:
- Berberine bridge enzyme converts (S)-reticuline to (S)-scoulerine.
- (S)-scoulerine 9-O-methyltransferase converts (S)-scoulerine to (S)-tetrahydrocolumbamine.
- (S)-canadine synthase/CYP719A21 converts (S)-tetrahydrocolumbamine to (S)-canadine .
Analyse Des Réactions Chimiques
Canadine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form berberine, a well-known alkaloid.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly involving its methoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include berberine and dihydrothis compound .
Applications De Recherche Scientifique
Canadine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other alkaloids.
Biology: this compound has been studied for its effects on muscle protein degradation and myogenesis.
Medicine: It has shown potential in blocking K(ATP) channels in dopamine neurons, which could have implications for neurological research.
Comparaison Avec Des Composés Similaires
Canadine is similar to other benzylisoquinoline alkaloids such as berberine, palmatine, and hydrastine. it is unique in its specific molecular structure and the particular enzymatic steps involved in its biosynthesis. Unlike berberine, which is more widely studied and used, this compound has distinct properties such as its specific action on K(ATP) channels and its unique antioxidant profile .
Similar Compounds
- Berberine
- Palmatine
- Hydrastine
Propriétés
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTUIEROBZXUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022724 | |
| Record name | Canadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
522-97-4, 29074-38-2, 5096-57-1 | |
| Record name | (±)-Tetrahydroberberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Canadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Canadine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dl-Canadine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Canadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Canadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Canadine has the molecular formula C20H21NO4 and a molecular weight of 339.38 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include IR, 1H NMR, 13C NMR, and MS. [, , ] For detailed spectroscopic data, please refer to the cited studies.
A: Research suggests that this compound interacts with multiple targets, including dopamine D2 receptors, 5-HT1A receptors, and possibly adrenergic and adenosinic receptors. [, , ]
A: this compound exhibits micromolar affinity for dopamine D2 receptors, acting as an antagonist. This interaction may contribute to its beneficial effects on gastric emptying and gastrointestinal motility. []
A: this compound acts as an agonist at 5-HT1A receptors. This interaction likely plays a role in its ability to enhance gastric accommodation. []
A: While studies suggest a potential interaction with adrenergic and adenosinic receptors, further research is needed to confirm these findings and elucidate the specific mechanisms involved. []
A: (S)-Tetrahydroberberine Oxidase is an enzyme involved in the later stages of this compound biosynthesis, specifically in the conversion of (S)-Tetrahydrocolumbamine to (S)-Tetrahydroberberine ((S)-Canadine). []
A: Yes, researchers have successfully increased this compound production in Papaver somniferum cultivars by overexpressing genes encoding enzymes involved in its biosynthesis. []
A: Yes, in vitro studies have shown that this compound can inhibit epithelial-mesenchymal transition (EMT) in cervical cancer cell lines and protect myoblasts from atrophy. [, ]
A: Animal studies have demonstrated various effects of this compound, including: * Enhanced gastrointestinal motor function in rats [] * Protection against myocardial ischemia-reperfusion injury in rats [] * Inhibition of platelet aggregation and thrombosis in rabbits and rats [, ]
A: Researchers frequently employ techniques like High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, DAD, MS) to analyze this compound in plant materials and biological samples. [, , , ]
A: Yes, capillary electrophoresis, particularly in combination with conductivity measurements or cyclodextrin-modified micellar electrokinetic chromatography, has been successfully applied for separating and quantifying this compound and related alkaloids. [, ]
A: Studies show that while berberine and hydrastine levels remain stable, this compound content in Hydrastis canadensis decreases with increasing drying temperatures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


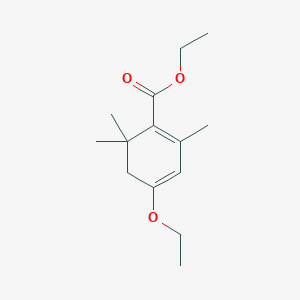
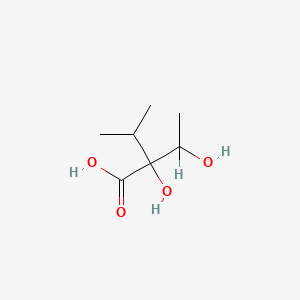



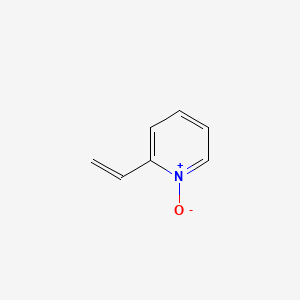
![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2,5-difluoro-](/img/structure/B3433373.png)
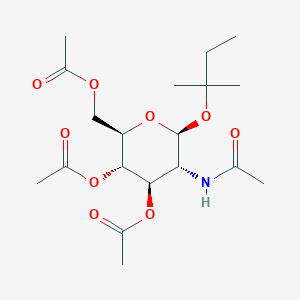
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B3433393.png)
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B3433397.png)
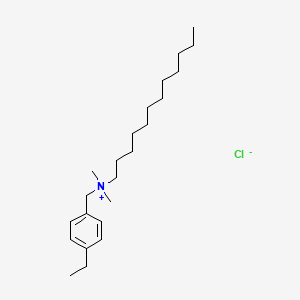

![2-(Benzo[d][1,3]dioxol-5-yl)-N-hydroxyacetimidamide](/img/structure/B3433408.png)

